molecular formula C17H16N2O3 B2790459 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide CAS No. 1428356-67-5

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide

Cat. No. B2790459
CAS RN: 1428356-67-5
M. Wt: 296.326
InChI Key: STNIAHQJJYBOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNI-137 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition in a more targeted manner. However, one limitation of using this compound is its relatively low potency compared to other PDE4 inhibitors. This may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide. One area of interest is its potential as a treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its potency and specificity for PDE4 inhibition.

Synthesis Methods

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide is a complex process that involves several steps. The first step involves the reaction of 2-methoxyphenol with 2-bromo-1-chloroethene to form 2-methoxy-4-(2-chloroethenyl)phenol. This compound is then reacted with sodium hydride and 4-bromo-1-butene to form 4-(2-chloroethenyl)-2-methoxyphenyl 4-bromobut-2-enoate. Finally, this compound is reacted with isonicotinamide to form this compound.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound had anti-inflammatory effects in a mouse model of acute lung injury. Another study found that this compound had anti-cancer effects in human breast cancer cells. These studies suggest that this compound may have potential as a treatment for inflammatory diseases and cancer.

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-6-2-3-7-16(15)22-13-5-4-10-19-17(20)14-8-11-18-12-9-14/h2-3,6-9,11-12H,10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNIAHQJJYBOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.